1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound with the molecular formula C13H14FNO2 It is characterized by the presence of a fluorophenoxy group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-fluorophenol with pyrrolidine and an appropriate acylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.
Addition: The prop-2-en-1-one moiety allows for addition reactions with various nucleophiles, leading to the formation of different adducts.
Scientific Research Applications
1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of enzymes or receptors involved in critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: Lacks the fluorophenoxy group, resulting in different chemical reactivity and biological activity.
3-(2-Fluorophenoxy)pyrrolidine: Similar structure but without the prop-2-en-1-one moiety, affecting its overall properties and applications.
2-Fluorophenoxyacetic acid: Contains the fluorophenoxy group but differs significantly in its chemical structure and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(2-fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-13(16)15-8-7-10(9-15)17-12-6-4-3-5-11(12)14/h2-6,10H,1,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXBGTACQJENEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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